2-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Lipophilicity ADME Drug-likeness

2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 941479-08-9; molecular formula C₁₈H₂₀N₂O; molecular weight 280.4 g/mol) is a disubstituted benzimidazole derivative bearing an N1-(3-phenylpropyl) chain and a C2-(2-hydroxyethyl) substituent. Computed physicochemical properties include an XLogP3-AA of 3.3, a topological polar surface area (TPSA) of 38.1 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C18H20N2O
Molecular Weight 280.371
CAS No. 941479-08-9
Cat. No. B2883877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
CAS941479-08-9
Molecular FormulaC18H20N2O
Molecular Weight280.371
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CCO
InChIInChI=1S/C18H20N2O/c21-14-12-18-19-16-10-4-5-11-17(16)20(18)13-6-9-15-7-2-1-3-8-15/h1-5,7-8,10-11,21H,6,9,12-14H2
InChIKeyIRUCWGSKNBEIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 941479-08-9): Core Physicochemical and Structural Profile for Procurement Screening


2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 941479-08-9; molecular formula C₁₈H₂₀N₂O; molecular weight 280.4 g/mol) is a disubstituted benzimidazole derivative bearing an N1-(3-phenylpropyl) chain and a C2-(2-hydroxyethyl) substituent [1]. Computed physicochemical properties include an XLogP3-AA of 3.3, a topological polar surface area (TPSA) of 38.1 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and six rotatable bonds [1]. The compound belongs to the N-alkylated-2-substituted-1H-benzimidazole class, a scaffold explored for angiotensin II receptor antagonism and histone methyltransferase inhibition [2]. This combination of a lipophilic N1-arylalkyl tail and a hydrogen-bond-capable C2-hydroxyethyl arm produces a balanced polarity profile that distinguishes it from simpler mono-substituted benzimidazole analogs in screening library selection.

Why Generic Substitution Fails for 2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 941479-08-9): Structural Uniqueness of the Dual N1/C2 Substitution Pattern


In-class benzimidazole derivatives cannot be freely interchanged for 2-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol because the specific topology of its N1-(3-phenylpropyl) and C2-(2-hydroxyethyl) substituents creates a unique pharmacophoric signature. The closest commercially available analog, 2-[1-(2-methylpropyl)benzimidazol-2-yl]ethan-1-ol (CAS 941478-93-9; MW 218.29), replaces the N1-3-phenylpropyl group with a branched C₄ alkyl chain, eliminating the terminal phenyl ring that contributes π-stacking and hydrophobic contacts . Conversely, 2-(3-phenylpropyl)-1H-benzimidazole (CAS 40608-86-4; MW 236.31) places the 3-phenylpropyl group at C2 and lacks both the N1-substitution and the hydroxyethyl hydrogen-bond donor, yielding a higher computed logP (~4.18) and zero HBD count . These structural differences directly impact molecular recognition: the N1-(3-phenylpropyl) motif is a critical pharmacophore in G9a histone methyltransferase inhibitors such as BRD4770 (EC₅₀ 5 µM) and BRD9539 (IC₅₀ 6.3 µM) , while the C2-hydroxyethyl group modulates polarity and hydrogen-bonding capacity absent in analogs lacking this functionality.

Quantitative Differentiation Evidence for 2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 941479-08-9) Versus Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Balanced logP for Membrane Permeability vs. Aqueous Solubility

The target compound exhibits a computed XLogP3-AA of 3.3 [1], which falls within the optimal range (1–4) for balancing passive membrane permeability with aqueous solubility according to lead-likeness criteria. In contrast, the N1-unsubstituted analog 2-(3-phenylpropyl)-1H-benzimidazole (CAS 40608-86-4) has a computed logP of approximately 4.18 , placing it above the typical preferred ceiling for oral drug candidates and increasing the risk of poor solubility and high metabolic clearance. The ~0.88 log unit reduction conferred by the C2-hydroxyethyl group represents a meaningful improvement in polarity without sacrificing the lipophilic character contributed by the N1-3-phenylpropyl moiety.

Lipophilicity ADME Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Capacity: Presence of a Single HBD Differentiates from N1-Only Analogs

The target compound possesses one hydrogen-bond donor (the terminal –OH of the 2-hydroxyethyl group), as computed by PubChem [1]. This contrasts with 1-(3-phenylpropyl)-1H-imidazole (CAS 56643-92-6), which has zero HBDs , and 2-(3-phenylpropyl)-1H-benzimidazole (CAS 40608-86-4), which also lacks an HBD when the benzimidazole NH is unsubstituted . The single HBD count is particularly notable because it provides a specific directional hydrogen-bonding capability that can anchor the molecule within a binding site (e.g., to a backbone carbonyl or a structured water molecule) without exceeding the recommended HBD ≤ 3 threshold for oral bioavailability.

Hydrogen bonding Molecular recognition Solubility Target engagement

Topological Polar Surface Area (TPSA): Favorable CNS Penetration Potential vs. Heavier Polar Analogs

The target compound exhibits a computed TPSA of 38.1 Ų [1], which is below the established threshold of 60 Ų for predicted good oral absorption and below the 70–90 Ų ceiling commonly associated with favorable blood-brain barrier (BBB) penetration [2]. The unsaturated side-chain analog 2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol (CAS 941823-74-1) has a computed TPSA of approximately 38 Ų as well , but introduces a rigidifying E-alkene that alters conformational sampling and π-conjugation properties compared to the fully saturated 3-phenylpropyl chain of the target. The low TPSA of the target compound supports its consideration in CNS-targeted screening cascades where brain exposure potential is a selection criterion.

TPSA Blood-brain barrier CNS drug design Oral absorption

Class-Level Pharmacological Precedent: N1-(3-Phenylpropyl) Benzimidazoles as Privileged G9a Inhibitor Scaffolds

The N1-(3-phenylpropyl) substituent present in the target compound is a critical pharmacophoric element in structurally related G9a histone methyltransferase inhibitors. BRD4770 (CAS 1374601-40-7; methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate) inhibits H3K9 methylation with an EC₅₀ of 5 µM , while BRD9539 (CAS 1374601-41-8; 2-benzamido-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid) inhibits G9a with an IC₅₀ of 6.3 µM . Both compounds share the N1-(3-phenylpropyl) motif with the target but differ at C2 (benzoylamino vs. 2-hydroxyethyl) and at the 5-position (carboxylate ester/acid vs. hydrogen). The target compound, lacking the 5-position carboxylic acid/ester, presents a simplified scaffold with lower molecular weight (280.4 vs. 399.4 for BRD9539) and reduced TPSA (38.1 vs. >90 Ų), potentially offering improved membrane permeability while retaining the key N1 pharmacophore.

Epigenetics Histone methyltransferase G9a inhibition Cancer

Molecular Flexibility: Rotatable Bond Count Distinguishes Target from Conformationally Restricted Analogs

The target compound possesses six rotatable bonds [1], reflecting the three methylene units of the N1-(3-phenylpropyl) chain, the ethylene bridge of the C2-hydroxyethyl group, and the connecting bonds to the benzimidazole core. The unsaturated analog 2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol (CAS 941823-74-1) introduces an E-configured double bond in the N1 side chain that reduces rotatable bond count and restricts conformational freedom . In contrast, the shorter-chain analog 2-[1-(2-methylpropyl)benzimidazol-2-yl]ethan-1-ol (CAS 941478-93-9; MW 218.29) has fewer rotatable bonds due to its compact branched N1-isobutyl group . The intermediate flexibility of the target may be advantageous for targets requiring induced-fit binding or accommodating conformational changes upon target engagement.

Conformational sampling Entropy Binding adaptability Molecular flexibility

Class-Level Antimicrobial and Antiproliferative Precedent for N-Alkylated-2-Substituted Benzimidazoles

A 2023 ACS Omega study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives—the structural class to which the target compound belongs—demonstrated that systematic variation of the N1-alkyl chain and the C2-aryl substituent yields compounds with measurable antiproliferative, antifungal, and antibacterial activities [1]. In this series, N1-alkyl chain length and nature significantly modulated activity: longer-chain N-alkyl derivatives (n-C₅H₁₁ to n-C₇H₁₅) generally exhibited enhanced biological profiles compared to shorter methyl or ethyl N1-substituted congeners [1]. The target compound's N1-(3-phenylpropyl) chain provides both length (C₃ linker plus terminal phenyl, effectively spanning ~6 atoms) and aromatic character, a substitution pattern intermediate between the purely aliphatic series studied and the more complex benzoylamino-functionalized tool compounds. This precedent supports the rationale for selecting this scaffold for antimicrobial or antiproliferative screening over shorter-chain or N1-unsubstituted benzimidazole alternatives.

Antimicrobial Antifungal Antiproliferative Multitarget

Recommended Research and Procurement Application Scenarios for 2-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (CAS 941479-08-9)


Epigenetic Probe Development: G9a/Histone Methyltransferase Inhibitor Screening

Based on the demonstrated activity of N1-(3-phenylpropyl)-bearing benzimidazoles BRD4770 (EC₅₀ 5 µM) and BRD9539 (IC₅₀ 6.3 µM) as G9a histone methyltransferase inhibitors [1], the target compound offers a structurally simplified entry point for epigenetic probe development. Its lower molecular weight (280.4 vs. 399.4 for BRD9539) and reduced TPSA (38.1 Ų vs. >90 Ų) predict improved passive membrane permeability [2], potentially addressing the cellular penetration limitations sometimes observed with carboxylic-acid-containing tool compounds. Procurement is recommended for laboratories developing fragment-based or property-driven G9a inhibitor optimization programs where the N1-(3-phenylpropyl) motif is a required pharmacophoric element but additional polar functionality is to be introduced in a controlled, iterative manner.

CNS-Targeted Screening Libraries: Prioritization Based on Low TPSA

With a computed TPSA of 38.1 Ų, significantly below the 70–90 Ų threshold associated with favorable BBB penetration [1], the target compound is a rational inclusion in CNS-focused screening decks. Many benzimidazole derivatives in commercial libraries carry polar substituents (carboxylic acids, sulfonamides, multiple hydroxyls) that elevate TPSA above 70 Ų and reduce CNS exposure potential. The target compound's combination of low TPSA, balanced logP (3.3), and a single H-bond donor [2] aligns with the physicochemical property ranges most frequently observed among CNS drugs (logP 2–5; TPSA < 70 Ų; HBD ≤ 2). Procurement for CNS screening collections is supported when brain penetrance potential is a primary selection criterion.

Angiotensin II Receptor Antagonist Scaffold Exploration: 2-Alkylbenzimidazole SAR

The 2-alkylbenzimidazole chemotype, to which the target compound belongs, has validated precedent as a nonpeptide angiotensin II (AII) receptor antagonist scaffold, with reported in vitro IC₅₀ values in the 10⁻⁵–10⁻⁷ M range and in vivo antihypertensive ED₅₀ values of 5–20 mg/kg (i.v., rat) [1]. The target compound's N1-(3-phenylpropyl) and C2-(2-hydroxyethyl) substitution pattern offers a distinct vector for exploring SAR beyond the biphenyltetrazole-containing clinical candidates (e.g., losartan, candesartan). The hydroxyethyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to the carboxylic acid) that is not available in analogs lacking this functionality. Procurement is appropriate for medicinal chemistry groups investigating non-biphenyl AII antagonist chemotypes.

Antimicrobial Screening Cascades: Multitarget Benzimidazole Derivatives

The 2023 ACS Omega study demonstrated that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives exhibit measurable antifungal activity against Candida albicans and Saccharomyces cerevisiae, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli [1]. The trend toward enhanced activity with increasing N1-alkyl chain length supports the inclusion of the target compound—bearing an extended N1-(3-phenylpropyl) group—in antimicrobial screening panels. Compared to the shorter N1-methyl or N1-ethyl analogs from the published series, the target compound's longer and more lipophilic N1 substituent may confer improved membrane penetration and target engagement in microbial systems. Procurement for antifungal or antibacterial hit-finding campaigns is recommended when the screening collection requires structural diversity in the N1-substituent dimension of the benzimidazole scaffold.

Quote Request

Request a Quote for 2-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.